molecular formula C7H4ClF2IO B13900708 3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene

3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene

Katalognummer: B13900708
Molekulargewicht: 304.46 g/mol
InChI-Schlüssel: YOTYBHYAPNBTMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H4ClF2IO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where benzene is treated with various electrophiles to introduce the desired substituents. For example, starting with a methoxybenzene derivative, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to achieve the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or pharmaceuticals.

    Medicine: Research into its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene depends on its interaction with other molecules. In substitution reactions, the halogen atoms can be replaced by nucleophiles through a two-step mechanism involving the formation of a positively charged intermediate. In coupling reactions, it can form new carbon-carbon bonds through palladium-catalyzed processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dibromo-2-chloro-5-fluoro-4-iodobenzene
  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
  • 1,5-Difluoro-2-iodo-4-methoxybenzene

Uniqueness

3-Chloro-1,5-difluoro-2-iodo-4-methoxybenzene is unique due to its specific combination of substituents, which imparts distinct chemical properties and reactivity. The presence of multiple halogens and a methoxy group makes it a versatile intermediate for various synthetic applications.

Eigenschaften

Molekularformel

C7H4ClF2IO

Molekulargewicht

304.46 g/mol

IUPAC-Name

3-chloro-1,5-difluoro-2-iodo-4-methoxybenzene

InChI

InChI=1S/C7H4ClF2IO/c1-12-7-4(10)2-3(9)6(11)5(7)8/h2H,1H3

InChI-Schlüssel

YOTYBHYAPNBTMF-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1F)F)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.